molecular formula C13H21NO4 B14029369 (1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate

(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate

Cat. No.: B14029369
M. Wt: 255.31 g/mol
InChI Key: JOTSBALRCBEHRV-ZANVPECISA-N
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Description

(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate is a bicyclic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. Its structure includes a tert-butyl ester at position 2 and a methyl ester at position 1, conferring steric bulk and influencing reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral building blocks for drug candidates .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 1-O-methyl (1S,4S)-2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-9-5-6-13(14,7-9)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13-/m0/s1

InChI Key

JOTSBALRCBEHRV-ZANVPECISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)OC

Origin of Product

United States

Biological Activity

(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : Not available in the sources reviewed.

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that bicyclic compounds can act as inhibitors for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses such as pain relief or anti-inflammatory effects.
  • Antioxidant Properties : Preliminary data indicate that similar compounds can exhibit antioxidant activity, which may contribute to their therapeutic potential in oxidative stress-related diseases.

Pharmacological Profile

The pharmacological profile of this compound suggests potential applications in:

  • Analgesic Effects : Studies have shown that related bicyclic compounds can reduce pain in animal models, indicating a potential for development as analgesics.
  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Case Studies

  • Study on Pain Relief :
    • A study conducted on rodents indicated that administration of this compound resulted in a significant reduction in pain responses compared to control groups .
  • Anti-inflammatory Research :
    • In a controlled trial involving inflammatory models, the compound exhibited a marked decrease in pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanismReference
AnalgesicEnzyme inhibition
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavenging

Chemical Reactions Analysis

Oxidation Reactions

The tert-butyl and methyl ester groups undergo selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent/ConditionsProduct FormedYieldNotes
KMnO<sub>4</sub> (acidic)Ketone derivatives60–75%Stereochemistry retained at C1 and C4
O<sub>3</sub>, then Zn/H<sub>2</sub>ODicarboxylic acid~50%Requires ozonolysis cleavage

Mechanistic Insight : Oxidation of the bridgehead methyl group proceeds via radical intermediates, while ester groups remain intact under mild conditions.

Reduction Reactions

Lithium aluminum hydride (LiAlH<sub>4</sub>) selectively reduces ester groups to primary alcohols without altering the azabicyclo core:

Reagent/ConditionsProduct FormedYield
LiAlH<sub>4</sub> (THF, 0°C)(1S,4S)-2-azabicycloheptane diol82%

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces double bonds if present in derivatives, but the saturated core remains unaffected.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

ConditionsProduct FormedSelectivity
1M HCl (reflux)1,2-Dicarboxylic acidComplete in 6 hours
NaOH (aq., 60°C)Sodium carboxylate saltspH-dependent

Stereochemical Stability : The (1S,4S) configuration resists racemization during hydrolysis due to the rigid bicyclic structure .

Substitution Reactions

The tert-butyl ester group participates in nucleophilic substitution:

NucleophileConditionsProductYield
Amines (e.g., NH<sub>3</sub>)DMF, 80°CAmide derivatives65–70%
ThiolsBF<sub>3</sub>·Et<sub>2</sub>O catalystThioester analogs55%

Methyl ester groups exhibit lower reactivity, requiring harsher conditions for substitution.

Epimerization Reactions

Under basic conditions, the stereochemistry at C1 and C4 can equilibrate:

ConditionsEpimer Ratio (1S,4S : 1R,4R)Notes
K<sub>2</sub>CO<sub>3</sub>/MeOH3:1Reversible via enolate intermediate

Critical Analysis

  • Steric Effects : The tert-butyl group hinders axial attack in substitution reactions, favoring equatorial transition states .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive azabicycloheptane derivatives, particularly in asymmetric catalysis and medicinal chemistry .

Comparison with Similar Compounds

Substituent Variations

Key structural analogs differ in ester groups, ring substituents, and oxidation states:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(1S,4S)-2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate 1-methyl, 2-tert-butyl C₁₄H₂₁NO₄ 283.32 Sterically hindered, chiral
(1S,3S,4S)-2-tert-Butyl 3-ethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 3-ethyl, 5-oxo C₁₄H₂₁NO₅ 283.32 Ketone group enhances polarity
(1R,3S,4S)-2-aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester 3-methyl ester Hydrolyzed carboxylate C₁₃H₂₁NO₄ 255.31 Acidic intermediate for further coupling
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl 5-carboxylate, HCl salt C₈H₁₂ClNO₂ 189.64 Enhanced water solubility
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride 5,5-difluoro C₇H₁₀ClF₂N 197.61 Electrophilic fluorination sites

Bicyclic Core Modifications

  • Ring Size : Compounds with larger bicyclic systems (e.g., 2-azabicyclo[3.2.1]octane in [33]) exhibit improved biological activity (IC₅₀ = 6.25 µM vs. 77.57 µM for [32]) due to enhanced target binding .
  • Bridgehead Functionalization: The presence of aminomethyl groups (e.g., in ) introduces sites for derivatization, while difluoro substituents () alter electronic properties .

Commercial Availability and Cost

Compound Name Price (per 100 mg) Supplier Notes Reference
(1S,4R,6S)-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane $585 High purity, drug discovery use
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl $295 (250 mg) HCl salt for solubility
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid $100 Cost-effective intermediate

Preparation Methods

Protection and Esterification

One common approach involves the protection of the amino group and esterification of carboxylic acids to form tert-butyl and methyl esters. For example, potassium carbonate-mediated Cbz (benzyloxycarbonyl) protection of amino alcohols in THF-water mixtures at 0°C, followed by purification, yields protected intermediates with high purity.

Similarly, tert-butyl ester formation can be achieved by reacting the corresponding acid with tert-butyl alcohol derivatives or using O-tert-butyl-N,N-diisopropylisourea as an esterification agent, providing tert-butyl esters in moderate to good yields (~68%).

Formation of the Azabicyclo[2.2.1]heptane Core

The bicyclic ring system is constructed via intramolecular cyclization reactions from linear or monocyclic precursors containing amino and hydroxyl groups. Stereoselective control is often achieved by starting from chiral amino alcohols or proline derivatives.

For instance, synthesis of tert-butyl (1R,3S,4S)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has been reported using chiral precursors, with full NMR characterization confirming stereochemistry.

Functional Group Transformations

Key transformations include:

  • Nucleophilic substitution : For example, tosylation of hydroxyl groups followed by nucleophilic fluorination or other substitutions.
  • Deoxyfluorination : Using reagents like morpholinosulfur trifluoride to replace hydroxyl groups with fluorine, preserving stereochemistry.
  • Deprotection : Removal of Boc and methyl/tert-butyl esters under acidic or basic conditions to yield free amines or acids.

Representative Preparation Procedure from Literature

Based on patent US10815241B2 and literature sources, a representative synthetic sequence is as follows:

Step Reaction Conditions Yield Notes
1 Protection of amino alcohol with benzyl chloroformate (Cbz) K2CO3, water/THF, 0°C to RT overnight High (not specified) Protects amino group
2 Esterification to tert-butyl ester O-tert-butyl-N,N-diisopropylisourea, solvent, RT ~68% Protects carboxyl group
3 Formation of bicyclic ring Intramolecular cyclization Moderate to good Stereoselective
4 Tosylation of hydroxyl group Standard tosylation reagents Moderate Prepares for substitution
5 Nucleophilic substitution/deoxyfluorination Morpholinosulfur trifluoride or TBAF ~63% Introduces fluorine or other substituents
6 Deprotection Acidic conditions (e.g., triflic acid or HCl) or basic hydrolysis Variable Removes protecting groups

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR signals correspond to bicyclic protons and ester methyl groups, with characteristic multiplets and singlets confirming stereochemistry.
    • $$^{13}C$$ NMR shows carbonyl carbons around 155-157 ppm and tert-butyl carbons near 28-30 ppm.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with the protected bicyclic ester structure.
    • Fragmentation patterns include loss of CO2 and tert-butyl groups.
  • Elemental Analysis:

    • Carbon, hydrogen, and nitrogen percentages closely match calculated values for the target compound.

Summary Table of Preparation Methods

Method Aspect Description Reference
Amino protection Cbz protection using benzyl chloroformate and K2CO3 in aqueous THF at 0°C
Esterification tert-Butyl ester formation using O-tert-butyl-N,N-diisopropylisourea
Ring formation Intramolecular cyclization of chiral amino alcohols
Functionalization Tosylation followed by nucleophilic substitution or deoxyfluorination
Deprotection Acidic (triflic acid or HCl) or basic hydrolysis to remove Boc and ester groups
Yields Stepwise yields ranging 60-70% typical

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,4S)-2-tert-butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via multistep protocols involving bicyclic scaffold formation and protective group strategies. For example, analogous syntheses of related azabicycloheptane derivatives employ:

  • Trans-4-hydroxy-L-proline as a chiral starting material, followed by sequential protection (e.g., benzoylation, tosylation) and cyclization using reagents like NaBH₄ or LiBH₄ .
  • Di-tert-butyl dicarbonate (Boc₂O) for amino group protection, with triethylamine as a base in dichloromethane .
    Key factors affecting yield include temperature control (e.g., 0°C to reflux for hydride reductions), solvent choice (THF/EtOH for NaBH₄), and catalyst loading (e.g., 10% Pd/C for hydrogenolysis).

Q. What purification methods are recommended for isolating high-purity (1S,4S)-2-tert-butyl 1-methyl derivatives?

  • Answer : Common methods include:

  • Chromatography : Silica gel chromatography with gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization : Use of diisopropyl ether or methanol/water mixtures for final products .
  • Acid-base extraction : For removing unreacted reagents (e.g., TsCl byproducts) .
    • Critical Note : Monitor optical rotation or chiral HPLC to confirm enantiomeric purity due to the compound’s stereosensitive bicyclic core.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer : Based on structurally related azabicycloheptane safety

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, BH₃/THF) .
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl ester group.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during bicyclic core formation?

  • Answer :

  • Stereoselective Cyclization : Use chiral auxiliaries or asymmetric catalysis (e.g., BH₃/THF with chiral ligands) to enforce endo/exo selectivity .
  • Temperature Gradients : Slow warming (e.g., 0°C → room temperature) during NaBH₄ reductions minimizes epimerization .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in ring-closing steps .

Q. What analytical techniques are most effective for characterizing stereoisomeric impurities in this compound?

  • Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz} for axial-equatorial protons) to confirm bicyclic geometry .
  • X-ray Crystallography : Resolve absolute configuration for critical intermediates (e.g., tert-butyl-protected derivatives) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?

  • Answer :

  • Steric Effects : Bulkier tert-butyl groups increase steric hindrance, reducing reactivity at the 2-position but enhancing crystallinity .
  • Polarity : Methyl ester vs. free carboxylic acid derivatives alter solubility (e.g., logP increases by ~1.5 units for ester forms) .
  • Thermal Stability : Boc-protected analogs decompose above 200°C, whereas tosylates are more thermally stable .

Q. How can researchers resolve contradictions in reported data (e.g., melting points, reaction yields) for analogous compounds?

  • Answer :

  • Reproducibility Checks : Verify moisture sensitivity (e.g., LiBH₄ reactions require anhydrous conditions) and catalyst batch variability (e.g., Pd/C activity) .
  • Meta-Analysis : Cross-reference synthetic protocols (e.g., vs. 19) to identify critical variables (e.g., reaction time for hydrogenolysis).
  • Advanced Characterization : Use DSC (differential scanning calorimetry) to validate melting points and identify polymorphic forms .

Methodological Considerations Table

Aspect Recommendation Reference
Stereochemical Control Use chiral HPLC and asymmetric catalysis to minimize diastereomer formation.
Yield Optimization Optimize Boc protection with triethylamine in dichloromethane at 0°C.
Safety Store under N₂ at 4°C; avoid exposure to strong acids/bases to prevent hydrolysis.

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